molecular formula C19H26O3 B1248801 3,17-Dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9-one

3,17-Dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9-one

Cat. No. B1248801
M. Wt: 302.4 g/mol
InChI Key: KNUPPCXYOSQLJL-JZRYZNKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,17-dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9-one is a seco-androstane that is 9,10-secoandrostane which is substituted by hydroxy groups at position 3 and 17 and an oxo group at position 9 and in which the A-ring is aromatic. It has a role as a bacterial metabolite. It is a seco-androstane, a hydroxytoluene and a cyclic ketone.

Scientific Research Applications

Microbiological Degradation and Metabolism

  • Metabolic Intermediate in Microbial Steroid Degradation : This compound has been identified as an intermediate in the microbial degradation of steroids. Studies have demonstrated its role in the metabolism of certain steroid compounds by microorganisms, contributing to our understanding of steroid biotransformation processes. The microbial degradation pathways involve various enzymes and biochemical steps, providing insights into microbiological mechanisms (Sih, Lee, Tsong, & Wang, 1966; Gibson, Wang, Sih, & Whitlock, 1965).

Enzymatic Studies

  • Role in Enzyme Catalysis : Investigations into the physical and chemical properties of enzymes, like dioxygenases, that act on this compound have provided critical insights. These studies help in understanding the specificity and kinetics of enzymatic reactions involved in steroid metabolism. This research is fundamental in biochemistry, particularly in the area of enzyme mechanisms and substrate interactions (Tai & Sih, 1970; Tai & Sih, 1970).

Steroid Synthesis and Modification

  • Synthesis of Steroid Derivatives : Research into the synthesis of various steroid derivatives, including those related to this compound, enhances our understanding of organic synthesis techniques and applications in medicinal chemistry. Such studies provide a foundation for developing novel compounds with potential therapeutic uses (Burdett, Rao, Kim, Karten, & Blye, 1982; Laing & Sykes, 1968).

Biological Activity and Receptor Studies

  • Investigating Biological Activity : Studies exploring the biological activity of derivatives of this compound contribute to a broader understanding of steroid hormone interactions and receptor binding. This research is crucial in the development of new drugs and in understanding hormone-related diseases (Jovanović-Šanta, Andric, Kovacevic, & Pejanovic, 2000; Gill, Lockey, Marples, & Traynor, 1986).

Structural and Conformational Analysis

  • Structural Studies : Research into the crystal and molecular structures of related compounds provides valuable information about the conformation and arrangement of steroid molecules. This knowledge is essential for understanding the physical and chemical properties of steroids, influencing their biological functions and interactions (Knobler, Romers, Braun, & Hornstra, 1972; Schwarz et al., 2003).

properties

Product Name

3,17-Dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9-one

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(3aS,7aS)-1-hydroxy-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-one

InChI

InChI=1S/C19H26O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,18,20,22H,4,6-10H2,1-2H3/t15?,16-,18?,19-/m0/s1

InChI Key

KNUPPCXYOSQLJL-JZRYZNKLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)O)CCC2[C@@H]3CCC([C@]3(CCC2=O)C)O

Canonical SMILES

CC1=C(C=C(C=C1)O)CCC2C3CCC(C3(CCC2=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,17-Dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9-one
Reactant of Route 2
3,17-Dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9-one
Reactant of Route 3
3,17-Dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9-one
Reactant of Route 4
3,17-Dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9-one
Reactant of Route 5
3,17-Dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9-one
Reactant of Route 6
3,17-Dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9-one

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